molecular formula C₁₄H₂₁N₃O.2HCl B1662462 Y-27632 dihydrochloride CAS No. 146986-50-7

Y-27632 dihydrochloride

Cat. No. B1662462
M. Wt: 247.34 g/mol
InChI Key: IDDDVXIUIXWAGJ-DDSAHXNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y-27632 dihydrochloride is a selective Rho kinase inhibitor . It has a wide variety of biological effects and is mainly used in the field of stem cell research for maintenance and differentiation . It is also an effective bronchodilator and improves lung resistance induced by antigen and acetylcholine .


Synthesis Analysis

Y-27632 dihydrochloride is a synthetic compound . It is used as a supplement in the E8 medium to promote in vitro differentiation of human pluripotent stem cells .


Molecular Structure Analysis

The molecular formula of Y-27632 dihydrochloride is C14H21N3O.2HCl and its molecular weight is 320.26 . It is a monocarboxylic acid amide that is trans-[(1R)-1-aminoethyl]cyclohexanecarboxamide in which one of the nitrogens of the aminocarbony group is substituted by a pyridine nucleus .


Chemical Reactions Analysis

Y-27632 dihydrochloride is a potent, cell-permeable, selective ROCK (Rho-associated coiled coil forming protein serine/threonine kinase) inhibitor . It is a research tool with a wide variety of biological effects .


Physical And Chemical Properties Analysis

Y-27632 dihydrochloride is a crystalline solid, white to off-white in color, and has no odor . It is soluble in water at 90 mg/mL and in DMSO at 160 mg/mL .

Scientific Research Applications

Inhibition of Rho-Associated Kinases

  • Y-27632 is a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family. It inhibits kinase activity of both ROCK-I and ROCK-II, impacting cell stress fibers and potentially affecting cell cycle transitions (Ishizaki et al., 2000).

Cardiovascular Applications

  • In cardiovascular research, Y-27632 has shown effects like decreasing peripheral vascular resistance and impacting blood pressure, heart rate, and cardiac contractility in a canine model, suggesting potential applications in cardiovascular disease management (Takahara et al., 2003).

Bronchodilatory Effects

  • Y-27632 has been evaluated as a bronchodilator. It inhibited acetylcholine- or ovalbumin-induced increases in lung resistance in guinea pigs, indicating potential use in treating respiratory conditions (Iizuka et al., 2000).

Renal Protection

  • In the context of renal health, Y-27632 showed protective effects against ischemia/reperfusion-induced acute renal failure in rats, suggesting its role in managing kidney-related disorders (Teraishi et al., 2004).

Hepatic Protection

  • The compound also exhibited partial protective effects against hepatic ischemia-reperfusion injury in rats, potentially useful in liver-related therapies (Kawaguchi et al., 2004).

Glaucoma Filtration Surgery

  • Y-27632 has been investigated for its role in glaucoma filtration surgery, showing effectiveness in preventing fibroproliferation and scar formation, which could enhance surgical outcomes (Honjo et al., 2007).

Safety And Hazards

Y-27632 dihydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Y-27632 dihydrochloride has been used in various research areas including stem cell biology, neurology, and cancer research . It has shown potential in improving survival of human embryonic stem cells when they are dissociated to single cells by preventing dissociation-induced apoptosis . It is also being explored for its potential in treating acute lung injury .

properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOZTVGMEWJPKR-VOMCLLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043740
Record name Y 27632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-trans-4-(1-Aminoethyl)-N-(4-pyridyl) cyclohexanecarboxamide

CAS RN

146986-50-7
Record name Y 27632
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y-27632
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08756
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Y 27632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Y-27632
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
N Bachtler, S Torres, C Ortiz, R Schierwagen, O Tyc… - Plos one, 2023 - journals.plos.org
Background The Rho-kinase ROCK II plays a major role in the activation of hepatic stellate cells (HSC), which are the key profibrotic and contractile cells contributing to the development …
Number of citations: 2 journals.plos.org
Ş Demiryürek, AF Kara, A Çelik, M Tarakçıoğlu… - Biochemical …, 2005 - Elsevier
… Y-27632 dihydrochloride was purchased from Tocris Cookson Ltd. Evans blue, carbachol, and 2,3,5-triphenyltetrazolium chloride were obtained from Sigma Chemical Co. All the other …
Number of citations: 31 www.sciencedirect.com
JW Duess, JH Gosemann, P Puri… - Toxicology and Applied …, 2020 - Elsevier
The pyridine derivative Y-27632 inhibits Rho-associated coiled-coil-containing protein kinase (ROCK) signaling, which is involved in numerous developmental processes during …
Number of citations: 4 www.sciencedirect.com
CC Su, CW Chen, WT Ho, FR Hu, SH Lee… - Molecular …, 2015 - ncbi.nlm.nih.gov
… Y-27632 dihydrochloride was purchased from Tocris Bioscience (Bristol, UK). The protease inhibitor was purchased from Cytoskeleton (Denver, CO). The prestained protein ladder and …
Number of citations: 13 www.ncbi.nlm.nih.gov
F Aydinoglu, OE Kiroglu, E Astarci, E Balli… - European Journal of …, 2015 - Elsevier
… The following drugs were used; fasudil hydrochloride, Y-27632 dihydrochloride [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide supplied from Tocris], …
Number of citations: 4 www.sciencedirect.com
JW Duess, JH Gosemann, A Kaskova Gheorghescu… - Toxics, 2023 - mdpi.com
Y-27632 inhibits Rho-associated coiled-coil-containing protein kinase (ROCK) signaling, which is involved in various embryonic developmental processes, including angiogenesis, by …
Number of citations: 2 www.mdpi.com
PD Sheet, PD Shee - apexbt.com
Cell Line: Human (hu) and rat (r) prostatic smooth mus-cle cells (PSM) Preparation method˖ The solubility of this compound in DMSO is> 10 mM. General tips for obtaining a higher …
Number of citations: 2 www.apexbt.com
M Haffner-Luntzer, I Lackner, A Liedert… - Biochemical and …, 2018 - Elsevier
… the p160ROCK inhibitor Y-27632 dihydrochloride to MC3T3-E1 … Treatment with Y-27632 dihydrochloride did not show a … cells treated with Y-27632 dihydrochloride displayed irregular …
Number of citations: 22 www.sciencedirect.com
TJR Frith, A Tsakiridis - Current protocols in stem cell biology, 2019 - Wiley Online Library
… (A) hPSCs are replated into N2B27 medium containing the WNT agonist CHIR99021 and recombinant bFGF supplemented with Y-27632-dihydrochloride for the first day. During Days 2 …
CR Rho, SW Kim, S Lane, F Gao, J Kim, Y Xie… - The Ocular Surface, 2022 - Elsevier
… Rabbit meibocyte progenitor cells (rMPC) were first grown in Cnt-BM.1 basal medium (Cellntec) supplemented with rhEGF, FGF10, and ROCK inhibitor (Y-27632 dihydrochloride), and …
Number of citations: 6 www.sciencedirect.com

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